

P-CAB agent 2 hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *P-CAB agent 2 hydrochloride*

Cat. No.: *B15589309*

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An In-depth Technical Guide to P-CAB Agent 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-CAB agent 2 hydrochloride is a potent and orally active potassium-competitive acid blocker (P-CAB), a class of drugs that suppress gastric acid secretion.^{[1][2]} Unlike traditional proton pump inhibitors (PPIs), P-CABs inhibit the gastric H⁺/K⁺-ATPase (proton pump) through a reversible and potassium-competitive mechanism.^[3] This mode of action allows for a rapid onset of action and sustained acid suppression, offering a promising alternative for the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the available data on **P-CAB agent 2 hydrochloride**, including its chemical properties, mechanism of action, pharmacological effects, and detailed experimental protocols.

Core Data Presentation Physicochemical and Pharmacological Properties

Property	Value	Reference
CAS Number	2209911-80-6	[1]
Molecular Formula	C22H26ClFN2O4S	[2]
Molecular Weight	468.97 g/mol	[1]
Appearance	Light brown to brown oil	
Solubility	DMSO: 100 mg/mL (213.23 mM)	[1]
pKa	Data not available	
Melting Point	Data not available	
H ⁺ /K ⁺ -ATPase Inhibition (IC ₅₀)	<100 nM	[1]
hERG Potassium Channel Inhibition (IC ₅₀)	18.69 μM	[1]
In Vivo Efficacy	55.4% acid suppression rate in a histamine-induced rat model	[1]

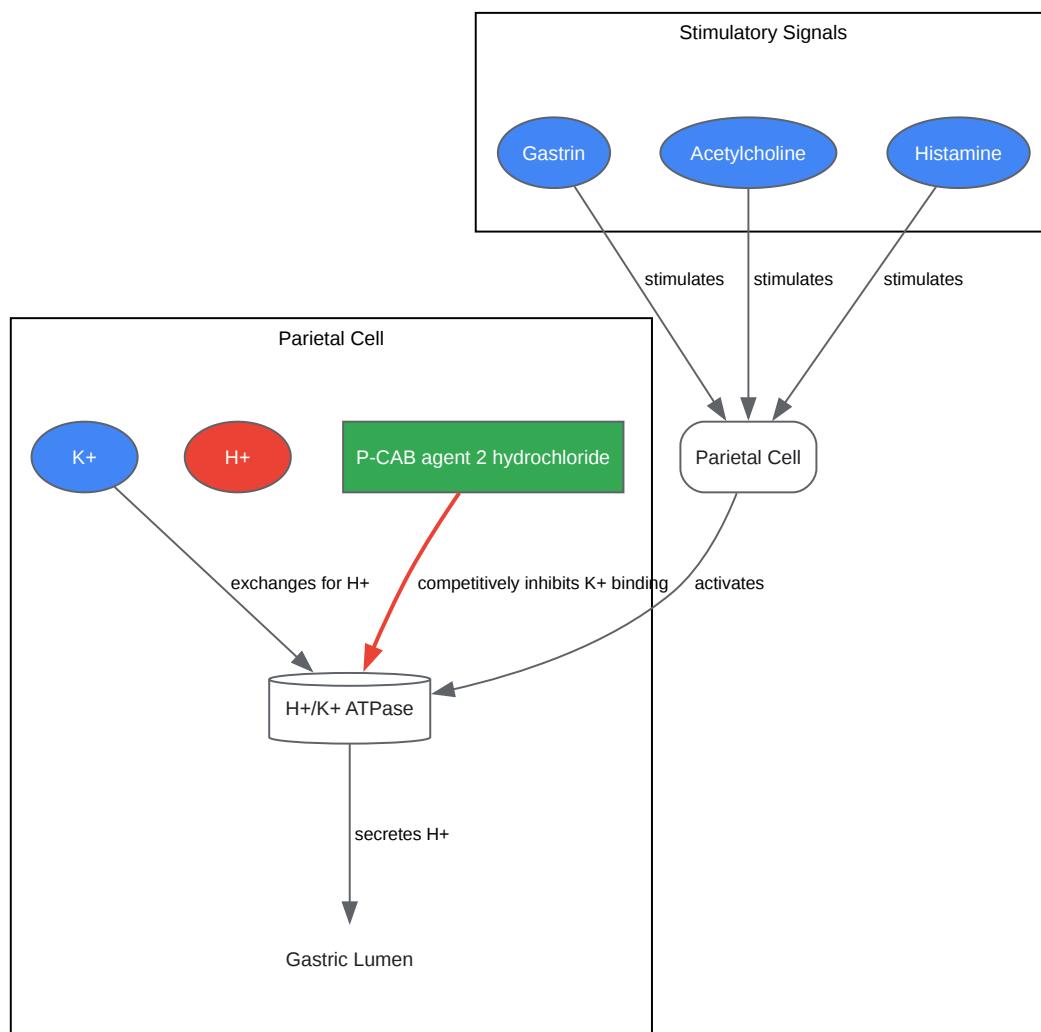
Mechanism of Action

P-CABs, including **P-CAB agent 2 hydrochloride**, exert their acid-suppressing effects by targeting the final step in the gastric acid secretion pathway: the H⁺/K⁺-ATPase enzyme located in the secretory canaliculi of parietal cells. The proposed mechanism involves the reversible, ionic binding of the P-CAB to the potassium-binding site of the proton pump.[\[3\]](#)[\[4\]](#) This competitive inhibition prevents the exchange of extracellular potassium ions for intracellular protons, thereby halting the secretion of gastric acid into the stomach lumen. A key advantage of this mechanism is that it does not require an acidic environment for activation, unlike PPIs, leading to a faster onset of action.[\[3\]](#)[\[4\]](#)

Signaling Pathway and Experimental Workflows

Gastric Acid Secretion Signaling Pathway

The following diagram illustrates the signaling pathways that regulate gastric acid secretion and the point of intervention for **P-CAB agent 2 hydrochloride**.



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Caption: Signaling pathway of gastric acid secretion and inhibition by P-CABs.

Experimental Workflow: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This diagram outlines the key steps in determining the in vitro inhibitory activity of **P-CAB agent 2 hydrochloride** on the H⁺/K⁺-ATPase enzyme.

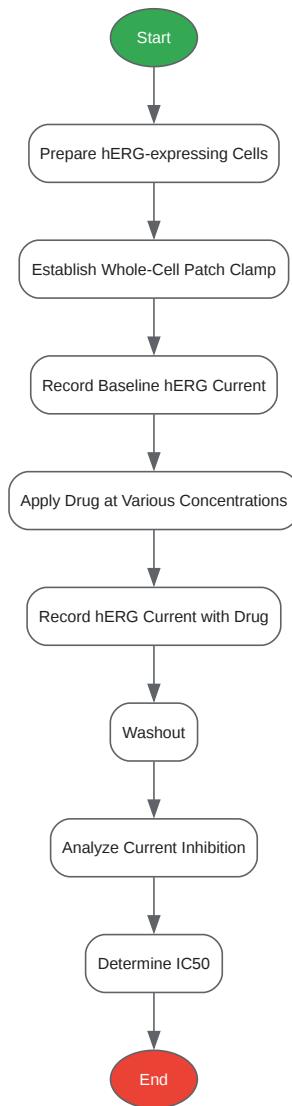


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Caption: Workflow for in vitro H⁺/K⁺-ATPase inhibition assay.

Experimental Workflow: hERG Potassium Channel Patch Clamp Assay

The following diagram details the workflow for assessing the potential off-target effects of **P-CAB agent 2 hydrochloride** on the hERG potassium channel.



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Caption: Workflow for hERG potassium channel patch clamp assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols for the class of compounds and assays.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **P-CAB agent 2 hydrochloride** against gastric H⁺/K⁺-ATPase.

Materials:

- H⁺/K⁺-ATPase enriched vesicles (prepared from porcine or rabbit gastric mucosa)
- Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
- ATP solution: 20 mM in water
- **P-CAB agent 2 hydrochloride** stock solution in DMSO
- Malachite green reagent for phosphate detection
- 96-well microplates

Procedure:

- Vesicle Preparation: Isolate H⁺/K⁺-ATPase enriched vesicles from fresh or frozen gastric mucosa using differential centrifugation and sucrose gradient ultracentrifugation.
- Drug Dilution: Prepare a series of dilutions of **P-CAB agent 2 hydrochloride** in the assay buffer.
- Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of the drug dilution, and 20 µL of the H⁺/K⁺-ATPase vesicle suspension.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes.
- Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 20 mM ATP solution to each well.
- Incubation: Incubate the plate at 37°C for 30 minutes.

- Reaction Termination and Detection: Stop the reaction by adding 100 μ L of malachite green reagent. Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
- Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

hERG Potassium Channel Patch Clamp Assay

Objective: To assess the inhibitory effect of **P-CAB agent 2 hydrochloride** on the hERG potassium channel.

Materials:

- HEK293 or CHO cells stably expressing the hERG channel
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
- Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2)
- **P-CAB agent 2 hydrochloride** stock solution in DMSO
- Patch clamp rig with amplifier and data acquisition system

Procedure:

- Cell Culture: Culture the hERG-expressing cells under standard conditions.
- Patch Clamp Recording:
 - Establish a whole-cell patch clamp configuration.
 - Apply a voltage clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current.

- Record baseline hERG currents in the external solution.
- Drug Application: Perfusion the cells with external solution containing various concentrations of **P-CAB agent 2 hydrochloride**.
- Data Acquisition: Record the hERG currents in the presence of the drug until a steady-state block is achieved.
- Washout: Perfusion the cells with the drug-free external solution to observe the reversibility of the block.
- Data Analysis: Measure the peak tail current amplitude at each drug concentration. Calculate the percentage of inhibition and determine the IC₅₀ value.

Histamine-Induced Gastric Acid Secretion in a Rat Model

Objective: To evaluate the *in vivo* efficacy of **P-CAB agent 2 hydrochloride** in suppressing gastric acid secretion.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- Urethane for anesthesia
- Histamine
- Saline solution
- **P-CAB agent 2 hydrochloride** formulation for oral or intravenous administration
- Gastric perfusion system

Procedure:

- Animal Preparation:
 - Fast the rats for 18-24 hours with free access to water.

- Anesthetize the rats with urethane.
- Perform a tracheotomy to ensure a clear airway.
- Cannulate the esophagus and the pylorus for gastric perfusion.
- Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).
- Baseline Measurement: Measure the basal acid output by titrating the collected perfusate with 0.01 N NaOH to a pH of 7.0.
- Drug Administration: Administer **P-CAB agent 2 hydrochloride** at the desired dose(s) orally or intravenously.
- Histamine Stimulation: After a suitable pre-treatment period, infuse histamine intravenously to stimulate gastric acid secretion.
- Sample Collection and Analysis: Continue to collect the gastric perfusate and measure the acid output.
- Data Analysis: Calculate the total acid output and the percentage of inhibition of histamine-stimulated acid secretion for each dose of **P-CAB agent 2 hydrochloride**.

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- To cite this document: BenchChem. [P-CAB agent 2 hydrochloride CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589309#p-cab-agent-2-hydrochloride-cas-number-and-molecular-formula]

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